Monensin B

Polyether Ionophore SAR Cation Binding Thermodynamics Membrane Transport Selectivity

Monensin A cannot substitute for Monensin B in SAR studies probing C-16 alkyl chain effects on cation binding thermodynamics. Monensin B (MonB), the minor polyether ionophore from Streptomyces cinnamonensis, differs from MonA by a single methyl-to-ethyl substitution at C-16, yielding measurably weaker cation affinity and diminished Na+/K+ selectivity driven by entropic factors. • Enables precise SAR correlation of C-16 alkyl length with ion binding and membrane transport selectivity. • Validated analytical standard for PKS programming studies and metabolic engineering in S. cinnamonensis. • Supplied with full Certificate of Analysis; shipped under controlled conditions to ensure stability.

Molecular Formula C35H60O11
Molecular Weight 656.8 g/mol
Cat. No. B8062951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonensin B
Molecular FormulaC35H60O11
Molecular Weight656.8 g/mol
Structural Identifiers
SMILESCC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)OC)C)O)C)C)C)(CO)O)C
InChIInChI=1S/C35H60O11/c1-18-14-20(3)35(40,17-36)45-27(18)25-15-19(2)30(42-25)33(8)11-10-26(43-33)32(7)12-13-34(46-32)16-24(37)21(4)29(44-34)22(5)28(41-9)23(6)31(38)39/h18-30,36-37,40H,10-17H2,1-9H3,(H,38,39)/t18-,19-,20+,21+,22-,23-,24-,25+,26+,27-,28+,29-,30+,32-,33-,34+,35-/m0/s1
InChIKeyZXLUKLZKZXJEFX-WALYMESLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monensin B for Specialized Research Applications


Monensin B (MonB) is a minor polyether ionophore antibiotic produced naturally by Streptomyces cinnamonensis during fermentation alongside the major component Monensin A (MonA), with the A/B ratio being determined by the relative intracellular concentrations of ethylmalonyl-CoA and methylmalonyl-CoA [1]. MonB differs structurally from MonA only by a single methyl group at the C-16 position instead of an ethyl group, yet this subtle substitution profoundly alters its ion-binding thermodynamics, cation selectivity, and membrane transport behavior [2]. This compound serves as a specialized research tool where the distinct biophysical and biological properties of the minor polyether component are required for structure-activity relationship (SAR) studies, biosynthetic pathway elucidation, or investigations into ionophore selectivity mechanisms.

1
Polyether ionophore SAR probe
C-16 methyl vs. ethyl substitution mapping
2
Ion-binding thermodynamics and transport studies
Entropy-driven selectivity differences
3
Biosynthetic pathway elucidation marker
Streptomyces cinnamonensis PKS engineering

Why Monensin B Cannot Be Substituted


While Monensin A is the predominant commercial ionophore used in veterinary feed additives and broad antimicrobial applications, it cannot substitute for Monensin B in experiments requiring the precise investigation of polyether ionophore structure-activity relationships (SAR) or when probing the subtle mechanistic effects of C-16 alkyl chain length on ion binding and transport. Direct comparative studies demonstrate that MonB exhibits weaker overall cation binding affinity and a diminished Na+/K+ selectivity compared to MonA, differences that arise almost entirely from entropic contributions to the binding free energy [1]. Furthermore, MonB demonstrates distinct chemical stability under acidic conditions and shows differential toxicity profiles relative to other ionophores such as salinomycin, narasin, and lasalocid [2][3]. Consequently, using generic Monensin A would confound experimental interpretation and yield misleading conclusions in SAR-focused or mechanistic studies. The following quantitative evidence guide details precisely where and how Monensin B differentiates itself from its closest analogs.

Cation binding thermodynamics differ from Monensin A
Weaker Na⁺/K⁺ binding and reduced selectivity shift SAR interpretation; entropic contribution cannot be replicated with major component MonA.
Acid stability profile may not match Monensin A class
Differential degradation kinetics under mild acidic conditions can alter environmental fate or formulation study outcomes if the wrong ionophore is used.
Toxicity ranking among ionophores impacts model selection
Class-level relative toxicity (monensin more toxic than lasalocid/salinomycin) may influence in vivo or cell-model endpoint interpretation if substituting.

Monensin B Comparative Evidence Guide


Cation Binding Affinity and Selectivity vs. Monensin A

Titration calorimetry experiments in methanol demonstrate that the tetrabutylammonium salt of Monensin B (MonB–Bu4N+) is a weaker binder of both Na+ and K+ compared to the Monensin A anion (MonA–Bu4N+) [1]. Furthermore, the Na+/K+ selectivity exhibited by MonB– is significantly diminished relative to MonA–. These differences are attributed primarily to differences in entropic contributions to the binding free energy, rather than enthalpic changes, indicating that the C-16 methyl substitution (vs. ethyl in MonA) alters the conformational dynamics and solvation of the ionophore-cation complex [1].

Cation binding vs. Monensin A
Head-to-head
Weaker Na⁺/K⁺ binding, reduced selectivity; entropic origin
Cation selectivity interpretation differs from MonA
Calorimetry in methanol at 25 °C; ΔG, ΔH, ΔS data in source
Polyether Ionophore SAR Cation Binding Thermodynamics Membrane Transport Selectivity

Acid-Catalyzed Degradation Stability

In mildly acidic aquatic environments (pH 4-7), the spiro-ketal group of polyether ionophores undergoes acid-catalyzed hydrolytic transformation. Monensin (MON) reacts much more slowly than salinomycin (SAL) and narasin (NAR), exhibiting different kinetic behavior that can be modeled using a reversible reaction kinetic scheme [1]. While direct data for isolated Monensin B is not available, this class-level differential stability is relevant for applications where Monensin B is used as a model compound to study the environmental degradation or formulation stability of the monensin family.

Acid degradation stability
Class-level
Monensin class degrades slower than salinomycin/narasin
Class-level stability context for environmental fate studies
Mild acid pH 4–7; isolated MonB kinetics not reported
Chemical Stability Environmental Fate Formulation Development

In Vivo Toxicity Profile Comparison

An analysis of chronic oral toxicity data across animal species indicates a clear toxicity ranking among polyether ionophores. Based on no observable effect levels (NOEL), monensin is more toxic than salinomycin, lasalocid, or narasin [1]. A specific, quantitative comparison reveals that lasalocid is 5- to 10-fold less toxic to horses than is monensin [1]. While this is class-level data, it informs the selection of Monensin B for toxicology studies requiring a more potent ionophore to induce measurable effects at lower doses, or conversely, underscores the need for careful handling and dosing in sensitive applications.

Toxicity ranking vs. other ionophores
Class-level
Lasalocid 5–10× less toxic than monensin; ranking: MON > SAL, LAS, NAR
Reported toxicity ranking context for in vivo model design
Chronic oral NOEL comparison across species; class-level inference
Toxicology In Vivo Pharmacology Veterinary Medicine

Antimicrobial Efficacy Against MRSA

In a study evaluating the in vitro efficacy of four polyether ionophores against 156 staphylococcal isolates of human and veterinary origin, all four compounds (lasalocid, monensin, narasin, and salinomycin) demonstrated antimicrobial activity against methicillin-resistant staphylococci at concentrations similar to those observed for methicillin-susceptible isolates of the same species [1]. Furthermore, MIC values were not influenced by the host origin (human vs. veterinary) of the MRSA isolates. This indicates that the class, including monensin, retains potent activity against drug-resistant Gram-positive pathogens, making them valuable research tools for investigating alternative therapeutic strategies.

Antimicrobial activity vs. MRSA
Class-level
MICs comparable between MRSA and MSSA; no host-origin influence
Reported antimicrobial screening context for Gram-positive pathogens
156 staphylococcal isolates, CLSI broth microdilution
Antimicrobial Resistance Veterinary Pharmacology In Vitro Susceptibility

Monensin B Research Application Scenarios


Structure-Activity Relationship (SAR) Studies

Monensin B is ideally suited for SAR investigations where the effect of C-16 alkyl chain length (methyl vs. ethyl in Monensin A) on cation binding thermodynamics, membrane transport selectivity, and biological activity is under study. The direct comparative data from Walba & Hermsmeier (1985) provide the foundational biophysical rationale for its use, enabling precise correlation of molecular structure with ionophoric function [5].

Environmental Fate and Transformation Studies

Given the established class-level differences in acid-catalyzed degradation kinetics (Monensin being more stable than salinomycin and narasin), Monensin B serves as a representative monensin analog for investigating the environmental persistence, transformation pathways, and ecotoxicological impact of polyether ionophores in soil and aquatic systems [5]. Its slower degradation profile under mild acid conditions makes it a relevant model for long-term environmental monitoring studies.

In Vitro Toxicology & Mechanism of Action (Resistant Bacteria)

For laboratories investigating the toxicological mechanisms of ionophores or exploring alternative treatments for multidrug-resistant Gram-positive infections, Monensin B provides a potent and mechanistically distinct tool. Its class-level activity against MRSA at concentrations unaffected by methicillin resistance status, as demonstrated by Hickey et al. (2020), supports its use as a positive control or lead compound in antimicrobial screening programs [5]. The higher toxicity profile of the monensin class compared to salinomycin or lasalocid may also be leveraged in certain cancer cell line studies where potent ionophoric activity is desired [4].

Biosynthetic Pathway Elucidation and Metabolic Engineering

Monensin B is a crucial analytical standard and research tool for studies on polyketide synthase (PKS) programming and metabolic engineering in Streptomyces cinnamonensis. The production ratio of Monensin A to Monensin B is directly controlled by the incorporation of ethylmalonyl-CoA versus methylmalonyl-CoA at module 5 of the PKS, making Monensin B an essential marker for investigating precursor supply, enzyme specificity, and engineered biosynthesis of novel polyether analogs [5].

Application
Selection Property
Validation Focus
Polyether ionophore SAR studies
C-16 methyl substitution effect
Cation binding thermodynamics and Na⁺/K⁺ selectivity
Environmental fate of ionophores
Acid-catalyzed degradation stability
Transformation kinetics in aquatic systems (pH 4–7)
Ionophore pharmacological profiling
Comparative toxicity ranking
Cell-model sensitivity and in vivo endpoint context
Biosynthetic pathway elucidation
Monensin B as metabolic marker
Methylmalonyl-CoA vs. ethylmalonyl-CoA incorporation ratio

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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